molecular formula C12H14N2O2S B2816765 4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine

4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine

Cat. No.: B2816765
M. Wt: 250.32 g/mol
InChI Key: XEXDQLSARYFGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine is a benzothiazole derivative featuring a methoxy group at the 4-position of the benzothiazole ring and a morpholine substituent at the 2-position. The morpholine group enhances solubility and contributes to binding interactions with biological targets, while the methoxy substituent modulates electronic and steric properties .

Synthetic routes for analogous benzothiazole derivatives often involve cyclization and Suzuki coupling reactions. For example, 4-(4-bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (compound 1 in ) was synthesized via condensation, cyclization, and Suzuki reactions with an overall yield of 55% .

Properties

IUPAC Name

4-(4-methoxy-1,3-benzothiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-15-9-3-2-4-10-11(9)13-12(17-10)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXDQLSARYFGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity of benzothiazole derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Benzothiazole Derivatives and Their Properties
Compound Name Substituents Biological Activity (PI3Kβ Inhibition at 1 µM) Key Findings
4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine (Compound 1, ) 4-Bromo, 6-chloro, 2-morpholine 52.1% inhibitory rate Highest activity among analogs due to morpholine’s hydrogen-bonding capacity .
4-(Benzo[d]thiazol-2-yl)morpholine (Compound 11, ) Unsubstituted benzothiazole core, 2-morpholine Not quantified (superior selectivity) Binds ASP856 in PI3Kβ via π-π interactions and hydrogen bonds, enhancing selectivity over other kinases .
4-(4-(3-Fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine () 3-Fluoro-2-methoxyphenyl on thiazole, 2-morpholine IC50 values in AR inhibition assays Methoxy at the 2-position of the phenyl ring enhances steric fit in androgen receptor (AR) pockets .
4-(4-Chlorophenyl)thiazol-2-yl)morpholine () 4-Chlorophenyl on thiazole, 2-morpholine N/A (structural analog) Chlorine improves lipophilicity but may reduce kinase selectivity compared to methoxy .

Impact of Substituents on Activity

  • Morpholine Group : The morpholine moiety is critical for kinase inhibition. In compound 1 (), replacing morpholine with other groups (e.g., ethyl) reduced PI3Kβ inhibition from 52.1% to <18%, emphasizing its role in forming hydrogen bonds with residues like ASP856 .
  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in the target compound) improve solubility and electronic effects compared to halogens. For instance, bromine and chlorine in compound 1 increase molecular weight and reactivity but may reduce metabolic stability .
  • Positional Effects : Methoxy at the 4-position of benzothiazole (target compound) versus the 2-position of phenyl () alters binding modes. The former likely engages in hydrophobic interactions, while the latter optimizes steric fit in AR pockets .

Selectivity and Binding Interactions

Compound 11 () demonstrates how the 4-(benzo[d]thiazol-2-yl)morpholine scaffold achieves PI3Kβ selectivity by exploiting unique residues like ASP856, which forms stronger hydrogen bonds than homologous residues in other kinases. In contrast, derivatives with bulkier substituents (e.g., 4-chlorophenyl in ) may exhibit off-target effects due to reduced pocket compatibility .

Q & A

Q. What synthetic routes are recommended for 4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
  • Thiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., glacial acetic acid) to form the benzothiazole core .
  • Morpholine Functionalization : Coupling the thiazole intermediate with morpholine derivatives via nucleophilic substitution or cross-coupling reactions.
  • Methoxy Group Introduction : Electrophilic substitution or post-synthetic modification using methoxylating agents.
    Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., EDCI for amidation) to improve yield and purity .

Q. Which analytical techniques are critical for confirming structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Essential for verifying regiochemistry and functional group placement. For example, discrepancies in bromine substitution (e.g., 4,5-bromo vs. 2,4-dibromo isomers) can be resolved via 1^1H/13^{13}C NMR .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) distinguishes isobaric compounds .
  • X-ray Crystallography : Provides definitive structural confirmation, especially for resolving stereochemical ambiguities .

Q. What safety protocols are recommended for laboratory handling?

  • Methodological Answer :
  • Storage : Maintain at 2–8°C in a dry, ventilated area to prevent degradation .
  • PPE : Use NIOSH-approved respirators (e.g., P95 for particulates), nitrile gloves, and chemical-resistant suits to avoid dermal/ocular exposure .
  • Spill Management : Avoid dust generation; collect spills using inert absorbents and dispose via hazardous waste protocols .

Q. What in vitro assays are suitable for initial biological activity evaluation?

  • Methodological Answer :
  • Cell Viability Assays : Use prostate cancer cell lines (e.g., LNCaP, PC-3) with compounds like VPC-14228 (a structural analog) to assess cytotoxicity via MTT or Alamar Blue .
  • Binding Assays : Fluorescence polarization or SPR to measure affinity for the androgen receptor DNA-binding domain (AR-DBD) .

Advanced Research Questions

Q. How can researchers assess selectivity against related receptors to avoid off-target effects?

  • Methodological Answer :
  • Mutagenesis Studies : Introduce point mutations (e.g., T878A in AR) via QuikChange kits to test compound specificity. For example, VPC-14368 showed partial agonism on mutated AR, necessitating cross-reactivity screens .
  • Kinase Profiling Panels : Broad-spectrum kinase assays (e.g., Eurofins) identify off-target interactions with structurally similar receptors .

Q. What strategies resolve structural identification discrepancies during synthesis?

  • Methodological Answer :
  • Comparative NMR Analysis : Contrast experimental spectra with computational predictions (e.g., ACD/Labs or MestReNova) to detect positional isomerism, as seen in VPC-14449 synthesis .
  • Independent Synthesis Validation : Collaborate with external labs to reproduce key intermediates and confirm reaction pathways .

Q. How do methoxy groups on the benzothiazole ring influence biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varied substituents (e.g., ethoxy, halogen) and compare AR-DBD inhibition potency. Methoxy groups enhance solubility and π-stacking with receptor residues .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between the methoxy group and AR-DBD hydrophobic pockets .

Q. What computational methods predict compound-target interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study binding stability over time. For example, simulations revealed VPC-14228’s stable hydrogen bonding with AR-DBD .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes for methoxy-modified analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.